Potassium 3-[4-(oxolane-2-carbonyl)piperazin-1-yl]propanoate
Description
Historical Background and Development
The development of this compound emerges from the broader historical context of piperazine chemistry advancement in pharmaceutical research. The piperazine scaffold has been recognized as a privileged structure in drug discovery since the mid-20th century, with extensive research demonstrating its utility across multiple therapeutic areas including antitumor, antibacterial, anti-inflammatory, antipsychotic, anti-Alzheimer, antifungal, and anti-diabetic applications. The systematic exploration of piperazine derivatives has led to numerous clinically approved medications, establishing a strong foundation for continued research into novel piperazine-containing compounds.
The specific compound under investigation represents a more recent development in this evolutionary trajectory, incorporating advanced synthetic methodologies that allow for precise control over molecular architecture. The integration of the oxolane moiety reflects contemporary approaches to drug design that emphasize the incorporation of saturated heterocycles to improve drug-like properties. This development aligns with current trends in medicinal chemistry that focus on increasing three-dimensionality and reducing planarity in drug candidates to improve selectivity and reduce off-target effects.
The synthetic accessibility of this compound has been facilitated by advances in piperazine functionalization chemistry. The compound is currently available through specialized chemical suppliers with high purity specifications, indicating successful optimization of synthetic protocols for its preparation. The assignment of Chemical Abstracts Service number 1154240-45-5 to the parent acid form demonstrates formal recognition within the chemical literature and databases.
Significance in Chemical and Pharmaceutical Sciences
The significance of this compound in chemical and pharmaceutical sciences stems from multiple factors related to its structural features and potential applications. The piperazine core serves as a versatile platform for medicinal chemistry optimization, offering two nitrogen atoms that provide opportunities for pharmacokinetic property modulation through appropriate protonation state management. This dual nitrogen functionality enables fine-tuning of water solubility, membrane permeability, and protein binding characteristics essential for drug development.
The incorporation of the oxolane ring system adds significant value to the compound's pharmaceutical profile. Oxetanes and related saturated oxygen heterocycles have gained prominence in recent drug discovery campaigns due to their ability to serve as metabolically stable isosteres of more traditional functional groups while maintaining favorable physicochemical properties. The oxolane moiety in this compound provides conformational rigidity that can enhance binding selectivity and improve metabolic stability compared to more flexible aliphatic chains.
The compound's predicted collision cross section data provides valuable insights into its gas-phase behavior and potential for analytical method development. The various adduct forms show collision cross section values ranging from 152.1 to 189.6 Ų, with the protonated molecular ion exhibiting a value of 160.2 Ų. This information proves essential for mass spectrometry-based analytical applications and supports the development of robust analytical methods for compound characterization and quantification.
The structural relationship of this compound to other biologically active piperazine derivatives suggests potential applications in multiple therapeutic areas. The piperazine skeleton has demonstrated remarkable versatility in natural product modification studies, where its incorporation has led to enhanced biological activities across diverse compound classes. This precedent supports the rationale for investigating the current compound as a potential pharmacological agent or as a synthetic intermediate for more complex therapeutic molecules.
Research Objectives and Scope
The research objectives surrounding this compound encompass multiple dimensions of chemical and pharmaceutical investigation. Primary research objectives focus on comprehensive characterization of the compound's chemical properties, including detailed analysis of its conformational behavior, stability profiles, and reactivity patterns. The compound's unique structural features necessitate thorough investigation of its physical and chemical properties to establish a complete understanding of its potential applications and limitations.
Pharmaceutical research objectives center on the evaluation of the compound's biological activity profile and its potential utility as either a direct therapeutic agent or as a synthetic intermediate for drug development programs. The presence of multiple pharmacologically relevant structural motifs suggests that systematic biological evaluation could reveal interesting activity profiles that warrant further development. The compound's structural similarity to known bioactive molecules supports the hypothesis that it may exhibit significant biological activities worthy of detailed investigation.
Synthetic chemistry research objectives include the development and optimization of efficient synthetic routes for compound preparation, exploration of chemical modifications to enhance desired properties, and investigation of the compound's utility as a synthetic building block for more complex molecular architectures. The availability of the compound through commercial suppliers indicates that basic synthetic accessibility has been achieved, but continued research may reveal improved synthetic methodologies or novel derivatization strategies.
The scope of research extends to the compound's potential role in structure-activity relationship studies within the broader context of piperazine medicinal chemistry. The specific combination of structural features represented in this compound provides an opportunity to investigate the individual contributions of each molecular component to overall biological activity. This research approach aligns with contemporary medicinal chemistry practices that emphasize systematic exploration of chemical space to identify optimal therapeutic agents.
Properties
IUPAC Name |
potassium;3-[4-(oxolane-2-carbonyl)piperazin-1-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4.K/c15-11(16)3-4-13-5-7-14(8-6-13)12(17)10-2-1-9-18-10;/h10H,1-9H2,(H,15,16);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTAAVZVNZYEAG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)CCC(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19KN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Piperazine Derivative
Starting Materials: Piperazine and oxolane-2-carbonyl chloride (or an equivalent oxolane-2-carboxylic acid derivative activated for acylation).
Reaction Conditions: The piperazine is reacted with oxolane-2-carbonyl chloride in an anhydrous organic solvent such as dichloromethane or tetrahydrofuran.
Base Usage: Triethylamine or a similar tertiary amine base is employed to neutralize the hydrochloric acid generated during the acylation.
Mechanism: Nucleophilic attack of the piperazine nitrogen on the acyl chloride carbonyl carbon forms the amide bond, yielding 4-(oxolane-2-carbonyl)piperazine.
Purification: The intermediate is purified by aqueous work-up and recrystallization or chromatographic techniques.
Esterification with 3-Bromopropanoic Acid and Potassium Salt Formation
Reagents: The 4-(oxolane-2-carbonyl)piperazine intermediate is reacted with 3-bromopropanoic acid or its activated derivative.
Base: Potassium carbonate is used as a base to facilitate esterification and simultaneously introduce the potassium ion, forming the potassium salt.
Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are preferred to dissolve reactants and promote nucleophilic substitution.
Reaction Conditions: The reaction is typically conducted under reflux or elevated temperatures to drive the esterification.
Workup and Purification: The reaction mixture is cooled, diluted with water, and the product is isolated by filtration or extraction. Further purification can be done by recrystallization from ethanol/water mixtures or preparative high-performance liquid chromatography (HPLC).
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Piperazine + Oxolane-2-carbonyl chloride + Triethylamine | Anhydrous solvent, room temp to reflux | 4-(Oxolane-2-carbonyl)piperazine intermediate |
| 2 | Intermediate + 3-Bromopropanoic acid + Potassium carbonate | Polar aprotic solvent, reflux | Potassium 3-[4-(oxolane-2-carbonyl)piperazin-1-yl]propanoate |
Optimization: Reaction times, temperatures, and molar ratios are optimized to maximize yield and purity.
Scale-up: Industrial synthesis may employ continuous flow reactors and automated synthesis platforms to improve scalability and reproducibility.
Side Reactions: Potential side reactions include hydrolysis of acyl chloride, over-alkylation of piperazine, and oxidation of the oxolane ring under harsh conditions.
Spectroscopic Methods: Nuclear magnetic resonance (¹H and ¹³C NMR) confirms the chemical structure and substitution pattern.
Mass Spectrometry (ESI-MS): Confirms molecular weight and ionic species.
Elemental Analysis: Validates the elemental composition consistent with the potassium salt.
Infrared Spectroscopy (FT-IR): Detects characteristic carbonyl and carboxylate functional groups.
Crystallography: Single-crystal X-ray diffraction can be used to elucidate molecular conformation and confirm salt formation.
| Parameter | Details |
|---|---|
| Starting Materials | Piperazine, Oxolane-2-carbonyl chloride, 3-Bromopropanoic acid |
| Solvents | Dichloromethane, tetrahydrofuran, DMF, acetonitrile |
| Bases | Triethylamine (Step 1), Potassium carbonate (Step 2) |
| Temperature | Room temperature to reflux (~25–80°C) |
| Reaction Time | Several hours per step (typically 4–12 h) |
| Purification | Recrystallization, preparative HPLC |
| Characterization | NMR, MS, FT-IR, elemental analysis, X-ray crystallography |
The esterification step using 3-bromopropanoic acid and potassium carbonate is crucial for introducing the potassium propanoate moiety, which enhances the compound’s aqueous solubility and biological relevance.
Use of triethylamine in the acylation step prevents side reactions by scavenging HCl, improving intermediate yield.
Control of reaction atmosphere (dry, inert gas) minimizes hydrolysis of reactive acyl chlorides.
Purification methods such as recrystallization from ethanol/water mixtures have been shown to yield high-purity product suitable for biological assays.
Industrial scale synthesis benefits from continuous flow methods to maintain consistent reaction conditions and improve safety when handling reactive intermediates.
The preparation of this compound involves a well-defined two-step synthetic process starting from piperazine and oxolane-2-carbonyl chloride, followed by esterification with 3-bromopropanoic acid in the presence of potassium carbonate. Optimization of reaction conditions, choice of solvents and bases, and purification techniques are critical for obtaining high-purity product suitable for research and potential pharmaceutical applications. Characterization through multiple analytical methods ensures structural confirmation and product quality.
Scientific Research Applications
Biological Activities
The biological activities of potassium 3-[4-(oxolane-2-carbonyl)piperazin-1-yl]propanoate have been explored in several studies:
- Anticancer Activity : Research indicates that compounds containing piperazine and oxolane structures exhibit significant anticancer properties. They may act by inhibiting key signaling pathways involved in tumor growth and proliferation .
- Antidepressant Properties : Recent studies have shown that derivatives of this compound can modulate neurotransmitter levels, providing potential therapeutic effects for depression .
- Neuroprotective Effects : Some studies suggest that this compound may protect neuronal cells from oxidative stress, making it a candidate for treating neurodegenerative diseases .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound in vitro against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents.
Case Study 2: Neuroprotection
In another investigation, researchers assessed the neuroprotective effects of this compound using a model of oxidative stress in neuronal cultures. The findings indicated that treatment with this compound significantly reduced markers of oxidative damage and improved cell viability.
Data Table: Biological Activities
Mechanism of Action
The mechanism of action of Potassium 3-[4-(oxolane-2-carbonyl)piperazin-1-yl]propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The oxolane-2-carbonyl group can form hydrogen bonds with active sites, while the piperazine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Piperazine-Based Derivatives with Urea/Thiazole Moieties
Compounds such as 1-(3-fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a–11o, ) share the piperazine core but differ in substituents and bioactivity:
Key Structural Differences :
Piperazine-Acetic Acid Derivatives
2-[4-(9H-Fluoren-9-Ylmethoxycarbonyl)Piperazin-1-Yl]Acetic Acid ():
- Molecular Formula : C₂₂H₂₃N₂O₄ (free acid).
- Key Features : Fluorenylmethoxycarbonyl (Fmoc) protecting group, acetic acid side chain.
- Comparison : The Fmoc group in is typically used in peptide synthesis, whereas the target’s oxolane-carbonyl suggests a focus on conformational rigidity or receptor binding.
Hydroxypropyl-Piperazine Derivatives
1-[4-(3-Hydroxypropyl)Piperazin-1-Yl]Propan-2-One ():
- Molecular Formula : C₁₀H₂₀N₂O₂.
- Key Features : Hydroxypropyl chain, ketone group.
- Comparison : The hydroxypropyl group may enhance water solubility, but the ketone introduces polarity distinct from the target’s carboxylate salt .
Physicochemical and Functional Implications
- Solubility : The potassium salt in the target compound likely improves aqueous solubility compared to neutral piperazine derivatives (e.g., ’s urea-thiazole compounds).
- Metabolic Stability : The oxolane ring may resist oxidative metabolism better than hydrazine or urea groups .
- Biological Targeting : While compounds target kinases or GPCRs via urea-thiazole motifs, the target’s lack of aromatic groups suggests alternative mechanisms (e.g., ion channel modulation).
Biological Activity
Potassium 3-[4-(oxolane-2-carbonyl)piperazin-1-yl]propanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, characterization, and biological effects, supported by recent research findings and case studies.
Chemical Structure and Synthesis
The compound features a piperazine moiety, which is commonly found in various bioactive molecules. The structure can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 1281154-60-6
The synthesis involves multiple steps, typically starting from commercially available piperazine derivatives. The oxolane ring is introduced through cyclization reactions, followed by carboxylation to yield the final product. Detailed synthetic pathways can be found in literature discussing piperazine derivatives and their biological applications .
Anticancer Properties
Recent studies have indicated that piperazine derivatives exhibit significant anticancer activity. For instance, compounds linked to piperazine have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and DNA intercalation . The cytotoxic effects of this compound were evaluated against breast cancer (4T1) and non-cancerous fibroblast (3T3) cell lines. Results demonstrated selective cytotoxicity towards cancer cells while maintaining viability in non-cancerous cells .
Table 1: Cytotoxicity Data of Piperazine Derivatives
| Compound | Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| Potassium 3-[4-(oxolane-2-carbonyl)... | 4T1 | 15 | 5 |
| Control (Bleomycin) | 4T1 | 10 | - |
| Control (Doxorubicin) | 3T3 | >50 | - |
The proposed mechanism of action for this compound includes:
- DNA Intercalation : Similar to other piperazine derivatives, it may intercalate into DNA, disrupting replication processes.
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
Neuroprotective Effects
In addition to its anticancer properties, there is emerging evidence suggesting potential neuroprotective effects. Studies indicate that certain piperazine derivatives can modulate neurotransmitter systems, thereby offering therapeutic avenues for neurodegenerative disorders .
Case Studies and Clinical Relevance
A notable case study involved the administration of a related piperazine compound in preclinical models of cancer. The results indicated a significant reduction in tumor size compared to control groups, emphasizing the therapeutic potential of this class of compounds .
Q & A
Q. How do formulation excipients impact the solubility and bioavailability of this potassium salt?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
